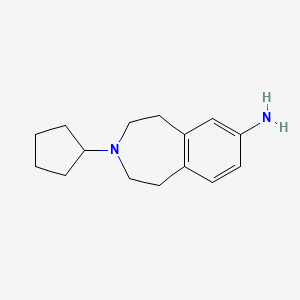

3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

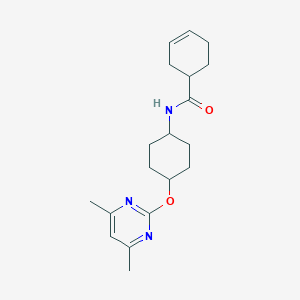

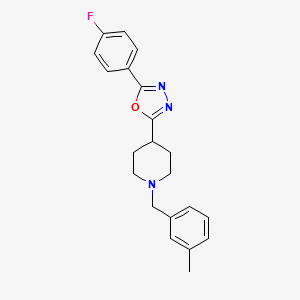

3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine, also known as KP-674, is a type of benzazepine-based chemical compound. Benzazepines and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are biologically important heterocyclic systems .

Synthesis Analysis

The synthesis of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . The Pummerer rearrangement in combination with intramolecular electrophilic substitution was effective in constructing the cyclic system 2,3,4,5-tetrahydro-1H-3-benzazepine .Molecular Structure Analysis

The molecular formula of this compound is C15H22N2 and its molecular weight is 230.355. The IR spectrum and 1H NMR spectrum provide further details about its structure .Chemical Reactions Analysis

The synthesis of benzazepines involves various chemical reactions, including cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion . The Pummerer rearrangement in combination with intramolecular electrophilic substitution was used to construct the cyclic system .Scientific Research Applications

Synthetic Procedures and Derivatives : Bobowski et al. (1979) describe multi-step synthetic procedures to prepare 2,3,4,5-tetrahydro-1H-benzazepine derivatives, providing a foundational understanding of the chemical processes involved in creating compounds related to 3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine. This study highlights the importance of these compounds in medicinal chemistry (Bobowski, Gottlieb, West, & Shavel, 1979).

Synthesis of Benzazepine Derivatives : Rompaey, Eynde, Kimpe, & Tourwé (2003) provide insights into a mild and general strategy for synthesizing 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which are closely related to this compound. Their work contributes to the understanding of synthesizing such complex molecules (Rompaey, Eynde, Kimpe, & Tourwé, 2003).

Angiotensin Converting Enzyme Inhibitors : Stanton et al. (1985) explore the preparation of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives and their application as angiotensin converting enzyme inhibitors. This application is significant in the development of cardiovascular drugs (Stanton, Watthey, Desai, Finn, Babiarz, & Tomaselli, 1985).

Novel Synthesis Methods : Quintero et al. (2012) discuss the stereoselective synthesis of novel 2-alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, providing an innovative approach to creating structurally diverse benzazepine derivatives. Such methods are vital for expanding the range of potential applications of these compounds (Quintero, Palma, Nogueras, & Cobo, 2012).

Biological Evaluation as NMDA Receptor Antagonists : Tewes et al. (2010) investigate the biological evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA receptor antagonists. This research is crucial in understanding the potential therapeutic applications of these compounds in neurological disorders (Tewes, Frehland, Schepmann, Schmidtke, Winckler, & Wünsch, 2010).

Mechanism of Action

While the specific mechanism of action for 3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine is not mentioned in the search results, benzazepines have been studied for their potential therapeutic effects on various conditions. They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Future Directions

Benzazepines have been known since the beginning of the last century and studies published over the last two decades have greatly expanded the information on their pharmacology . The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this class of compounds and their potential therapeutic applications.

properties

IUPAC Name |

3-cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-14-6-5-12-7-9-17(10-8-13(12)11-14)15-3-1-2-4-15/h5-6,11,15H,1-4,7-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHQXRBVSTVZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC3=C(CC2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2805204.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)

![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)

![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)